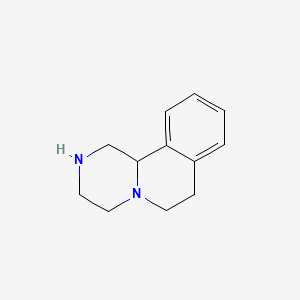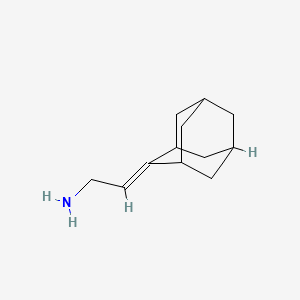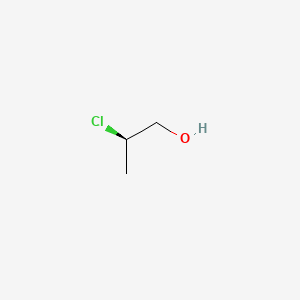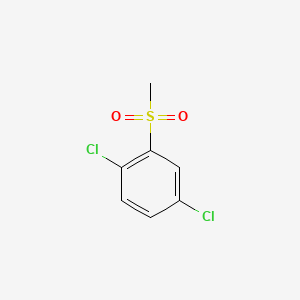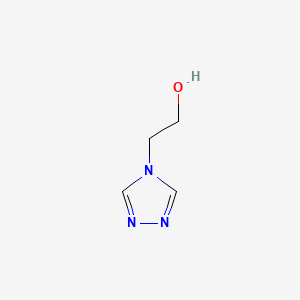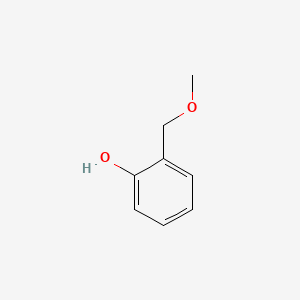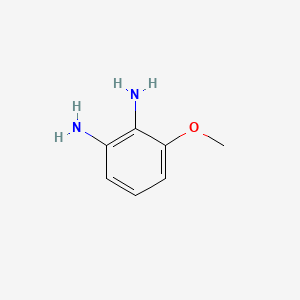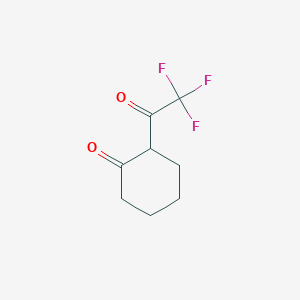
2-(トリフルオロアセチル)シクロヘキサノン
説明
2-(Trifluoroacetyl)cyclohexanone (TFACH) is an organic compound with a molecular formula of C8H7F3O2. It is a colorless liquid at room temperature and is used in a variety of scientific applications, including as a synthetic intermediate in organic synthesis and as a reagent for the synthesis of pharmaceuticals. TFACH has a wide range of applications in the pharmaceutical, agrochemical, and specialty chemical industries.
科学的研究の応用
有機合成:フッ素化化合物のビルディングブロック
2-(トリフルオロアセチル)シクロヘキサノン: は、特に他の分子へのトリフルオロメチル基の導入において、有機合成における汎用性の高いビルディングブロックとして役立ちます。 この官能基は、脂溶性と代謝安定性の向上などのユニークな化学的特性を付与する能力により、医薬品や農薬の開発において高く評価されています .
医薬品化学:創薬と発見
医薬品化学において、2-(トリフルオロアセチル)シクロヘキサノンは、新規な薬剤候補の合成に使用されます。 そのトリフルオロメチル基は、多くのFDA承認薬によく見られる部分であり、薬物の生物学的標的への結合親和性と選択性に貢献しています .
材料科学:先端ポリマー研究
この化合物は、材料科学において、高い熱安定性や劣化に対する耐性などのユニークな特性を持つ先端ポリマーの合成に使用されています。 これは、極限条件に耐えることができる材料を作成するのに適しています .
分析化学:クロマトグラフィーと質量分析
2-(トリフルオロアセチル)シクロヘキサノン: は、分析化学において、クロマトグラフィー法や質量分析における標準物質や試薬として使用されます。 その独特の質量と保持特性により、類似の化合物の同定と定量が容易になります .
生化学:DNA溝結合研究
最近の研究では、2-(トリフルオロアセチル)シクロヘキサノンの誘導体がDNA溝結合剤として作用することが示されています。 これらの化合物は、合成され、DNAのマイナー溝に選択的に結合する能力について研究されており、これは新しい抗癌剤の開発のための有望な戦略です .
環境科学:蛍光イメージング
環境科学において、2-(トリフルオロアセチル)シクロヘキサノン誘導体の蛍光特性は、蛍光イメージング技術で利用されています。 このアプリケーションは、環境汚染物質とその生物系への影響の研究に特に役立ちます .
安全とハザード分析
2-(トリフルオロアセチル)シクロヘキサノン: は、安全とハザード分析においても重要です。 その化学的および物理的特性、例えば引火性、反応性、毒性などは、実験室や産業環境における安全な取り扱いと保管を確保するために徹底的に研究されています .
クリーンルームテクノロジー:制御された環境ソリューション
最後に、クリーンルームテクノロジーの分野では、2-(トリフルオロアセチル)シクロヘキサノンは、制御された環境ソリューションの開発に使用されています。 その安定性と非反応性により、厳しい汚染制御を必要とする環境での使用に適しています .
Safety and Hazards
Safety data indicates that exposure to 2-(Trifluoroacetyl)cyclohexanone should be avoided. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . In case of accidental ingestion or inhalation, immediate medical attention is advised .
特性
IUPAC Name |
2-(2,2,2-trifluoroacetyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFLGIXUFCIELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285768 | |
| Record name | 2-(trifluoroacetyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
387-89-3 | |
| Record name | 387-89-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(trifluoroacetyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoroacetyl)cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes fluorinated 1,3-diketones, like 2-(Trifluoroacetyl)cyclohexanone, interesting for chemical synthesis?
A1: Fluorinated 1,3-diketones, including 2-(Trifluoroacetyl)cyclohexanone, exhibit unique reactivity compared to their non-fluorinated counterparts. The presence of fluorine atoms significantly alters the electron density distribution within the molecule. [, ] This influences their tautomeric behavior (keto-enol, enol-enol) and leads to unexpected reaction pathways. [, ] Researchers are particularly interested in these compounds for several reasons:
- Versatile Building Blocks: They serve as versatile precursors in the synthesis of various heterocyclic compounds like pyrazoles, benzimidazoles, and 1,7-ketoesters. []
- Metal Complexation: These compounds readily form metal complexes and chelates, making them valuable in coordination chemistry. []
- Halogenation Reactions: They undergo unique halogenation reactions, which can be tuned to introduce halogens selectively. This allows for the synthesis of mono-, di-, and tetrahalogenated products. []
Q2: Can you provide an example of a specific reaction involving 2-(Trifluoroacetyl)cyclohexanone and its significance?
A2: Yes, one notable reaction is the bromination of 2-(Trifluoroacetyl)cyclohexanone. [] Research indicates that using N-bromosuccinimide (NBS) as a brominating agent allows for the selective introduction of bromine atoms at the alpha position of the molecule. [] This is significant because:
Q3: How does the structure of 2-(Trifluoroacetyl)cyclohexanone facilitate the formation of metal complexes?
A3: The structure of 2-(Trifluoroacetyl)cyclohexanone possesses two carbonyl groups (C=O), which act as excellent electron-donating sites. [] These sites can readily coordinate to metal ions, forming stable metal complexes and chelates. [] This property is particularly useful for:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)
